

# "DM50 impurity 1-d9-1" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DM50 impurity 1-d9-1

Cat. No.: B12416018

Get Quote

### In-depth Technical Guide: DM50 Impurity 1-d9-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, analytical methodologies, and biological context of **DM50 impurity 1-d9-1**, a deuterated analog of a maytansinoid impurity. Maytansinoids are a class of potent microtubule-targeting agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of maytansinoid-based therapeutics.

#### **Molecular Profile of DM50 Impurity 1-d9-1**

**DM50 impurity 1-d9-1** is a stable-isotope labeled version of a specific impurity associated with a maytansinoid designated as DM50. The "-d9" nomenclature indicates the presence of nine deuterium atoms, which makes it an ideal internal standard for quantitative analysis by mass spectrometry.

#### **Chemical Formula and Molecular Weight**

A summary of the key molecular data for **DM50 impurity 1-d9-1** is presented in the table below.



| Parameter         | Value                          | Reference |
|-------------------|--------------------------------|-----------|
| Synonyms          | (14S,16S,32S,33S,2R,4S,10E,    |           |
|                   | 12E,14R)-86-chloro-14-         |           |
|                   | hydroxy-85,14-dimethoxy-       |           |
|                   | 33,2,7,10-tetramethyl-12,6-    |           |
|                   | dioxo-7-aza-1(6,4)-oxazinana-  |           |
|                   | 3(2,3)-oxirana-8(1,3)-         | [1]       |
|                   | benzenacyclotetradecaphane-    |           |
|                   | 10,12-diene-4-carbothioic acid |           |
|                   | S-(4-(2,5-dioxo-2,5-dihydro-   |           |
|                   | 1H-pyrrol-1-yl)butyl) ester    |           |
|                   | (trimethyl-d9)                 |           |
| Molecular Formula | C39H47D9CIN3O10S               | [1]       |
| Molecular Weight  | 803.45 g/mol                   | [1]       |

# Biological Context: Maytansinoids and Their Mechanism of Action

Maytansinoids, including derivatives like DM1 and DM4, are highly cytotoxic compounds that function by disrupting microtubule dynamics, a critical process for cell division.[2][3] Their potent anti-mitotic activity makes them effective payloads for ADCs, which selectively deliver these toxins to cancer cells.

### **Signaling Pathway of Maytansinoid-Induced Apoptosis**

Maytansinoids exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding occurs at the vinca domain, preventing the polymerization and promoting the depolymerization of microtubules. The suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.





Click to download full resolution via product page

Caption: Signaling pathway of maytansinoid-based ADCs.

#### **Experimental Protocols for Impurity Analysis**

The accurate detection and quantification of maytansinoid impurities are critical for ensuring the safety and efficacy of ADC therapeutics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose.

#### **Sample Preparation**

Given that maytansinoids with free thiol groups can form dimers or react with other molecules in the sample matrix, a sample pretreatment step is often necessary.

- Reduction: Treat the sample with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to cleave any disulfide bonds.
- Alkylation: Block the free thiol groups with an alkylating agent, like N-ethylmaleimide (NEM), to prevent reformation of disulfide bonds and improve chromatographic performance.
- Protein Precipitation: For samples in a biological matrix (e.g., serum), precipitate proteins
  using a solvent like acetonitrile.
- Solid-Phase Extraction (SPE): Further clean up the sample using a C18 SPE cartridge to remove interfering substances.

### **HPLC-MS/MS Analysis**



A validated LC-MS/MS method is essential for the sensitive and specific quantification of maytansinoid impurities.

| Parameter        | Recommended Conditions                                                      |  |
|------------------|-----------------------------------------------------------------------------|--|
| HPLC Column      | C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 μm particle size)          |  |
| Mobile Phase A   | Water with 0.1% formic acid                                                 |  |
| Mobile Phase B   | Acetonitrile with 0.1% formic acid                                          |  |
| Gradient         | A 10-minute gradient elution is typically sufficient for separation.        |  |
| Flow Rate        | 0.5 - 1.0 mL/min                                                            |  |
| Injection Volume | 10 - 20 μL                                                                  |  |
| MS Ionization    | Electrospray Ionization (ESI) in positive ion mode                          |  |
| MS Detection     | Selected Reaction Monitoring (SRM) or Multiple<br>Reaction Monitoring (MRM) |  |

# Logical Workflow for Impurity Identification and Characterization

The identification and characterization of unknown impurities in pharmaceutical products follow a structured workflow to ensure comprehensive analysis and regulatory compliance.





Click to download full resolution via product page

Caption: Logical workflow for pharmaceutical impurity analysis.



This guide provides foundational information on **DM50 impurity 1-d9-1** and the broader context of maytansinoid analysis. For specific applications, further method development and validation are required to meet regulatory standards and ensure product quality.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["DM50 impurity 1-d9-1" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416018#dm50-impurity-1-d9-1-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com